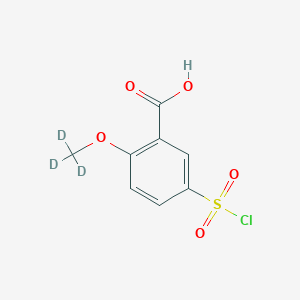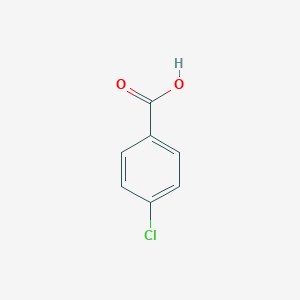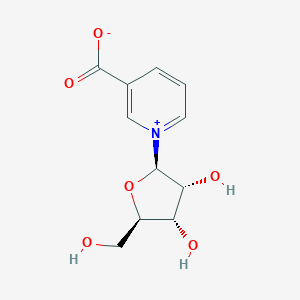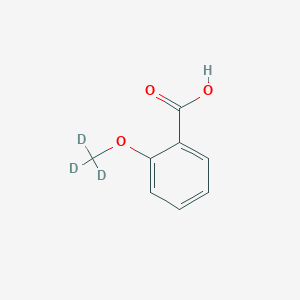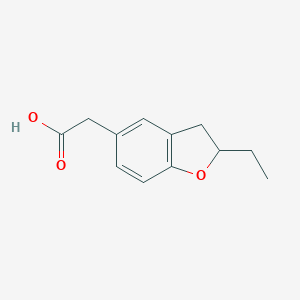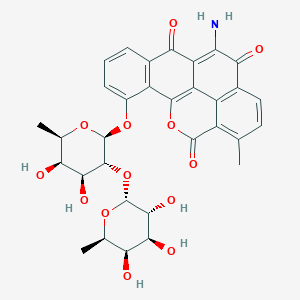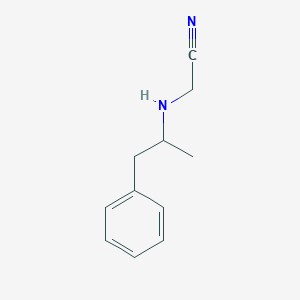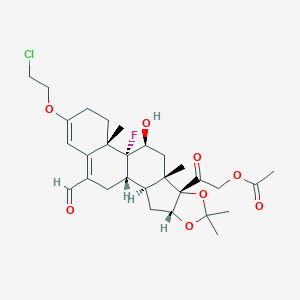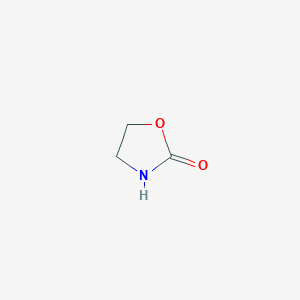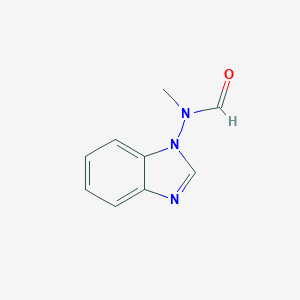
N-1H-Benzimidazol-1-yl-N-methylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1H-Benzimidazol-1-yl-N-methylformamide, also known as BMF, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic aromatic compound that is composed of a benzimidazole ring and a formamide group. BMF has shown promising results in various studies related to its biological and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-1H-Benzimidazol-1-yl-N-methylformamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. N-1H-Benzimidazol-1-yl-N-methylformamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell growth and survival. Additionally, N-1H-Benzimidazol-1-yl-N-methylformamide has been shown to inhibit the activity of NF-κB, which is a transcription factor that is involved in the regulation of inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
N-1H-Benzimidazol-1-yl-N-methylformamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. Additionally, N-1H-Benzimidazol-1-yl-N-methylformamide has been shown to reduce inflammation and oxidative stress, which are key factors in the development of various diseases. N-1H-Benzimidazol-1-yl-N-methylformamide has also been found to have a neuroprotective effect, which may be due to its ability to inhibit the activity of various enzymes that are involved in the breakdown of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-1H-Benzimidazol-1-yl-N-methylformamide is its high efficiency in inhibiting cancer cell growth and proliferation. Additionally, N-1H-Benzimidazol-1-yl-N-methylformamide has been shown to have a low toxicity profile, making it a safe compound for use in lab experiments. However, one of the limitations of N-1H-Benzimidazol-1-yl-N-methylformamide is its poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-1H-Benzimidazol-1-yl-N-methylformamide. One potential area of research is the development of N-1H-Benzimidazol-1-yl-N-methylformamide-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-1H-Benzimidazol-1-yl-N-methylformamide and its potential therapeutic applications. Finally, the development of more efficient synthesis methods for N-1H-Benzimidazol-1-yl-N-methylformamide may help to facilitate its use in lab experiments and clinical trials.
Conclusion:
In conclusion, N-1H-Benzimidazol-1-yl-N-methylformamide is a promising compound that has shown significant potential in various scientific research applications. Its ability to inhibit cancer cell growth and proliferation, reduce inflammation and oxidative stress, and exhibit a neuroprotective effect make it a promising candidate for the development of new therapies for various diseases. While there are still many questions to be answered regarding the mechanism of action of N-1H-Benzimidazol-1-yl-N-methylformamide and its potential applications, the future looks bright for this promising compound.
Métodos De Síntesis
The synthesis of N-1H-Benzimidazol-1-yl-N-methylformamide involves the reaction of 2-aminobenzimidazole with N-methylformamide in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization. The yield of N-1H-Benzimidazol-1-yl-N-methylformamide is typically around 80-90%, making it a highly efficient synthesis method.
Aplicaciones Científicas De Investigación
N-1H-Benzimidazol-1-yl-N-methylformamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. N-1H-Benzimidazol-1-yl-N-methylformamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, N-1H-Benzimidazol-1-yl-N-methylformamide has been shown to have a neuroprotective effect, making it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
148320-46-1 |
|---|---|
Nombre del producto |
N-1H-Benzimidazol-1-yl-N-methylformamide |
Fórmula molecular |
C9H9N3O |
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
N-(benzimidazol-1-yl)-N-methylformamide |
InChI |
InChI=1S/C9H9N3O/c1-11(7-13)12-6-10-8-4-2-3-5-9(8)12/h2-7H,1H3 |
Clave InChI |
WDKALQUGNBPKHF-UHFFFAOYSA-N |
SMILES |
CN(C=O)N1C=NC2=CC=CC=C21 |
SMILES canónico |
CN(C=O)N1C=NC2=CC=CC=C21 |
Sinónimos |
Formamide, N-1H-benzimidazol-1-yl-N-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid](/img/structure/B127321.png)
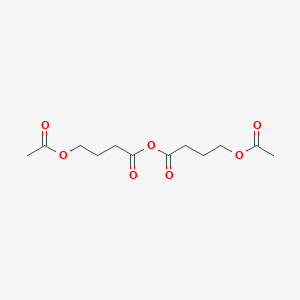
![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)
